molecular formula C12H11ClFN3O3 B2782056 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1330193-22-0

1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2782056
CAS No.: 1330193-22-0
M. Wt: 299.69
InChI Key: FUQRGJPYKYISQR-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClFN3O3 and its molecular weight is 299.69. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives have been highlighted for their wide range of biological activities, which are significant in the development of new drugs. Their structural variations allow for diverse biological functions, making them a key focus for pharmaceutical research and development. Triazoles have shown potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications among others. The importance of developing efficient synthesis methods for these compounds is underscored, reflecting ongoing efforts to enhance their applicability in addressing various diseases and conditions (Ferreira et al., 2013).

Enzymatic Degradation of Organic Pollutants

The role of oxidoreductive enzymes in the treatment of organic pollutants, including the use of redox mediators to enhance the efficiency of degradation, has been explored. These advancements offer promising approaches to remediating environmental contaminants, demonstrating the versatility of chemical and enzymatic solutions in pollution control (Husain & Husain, 2007).

Antioxidant Capacity Assays

The reaction pathways underlying antioxidant capacity assays, such as those based on the ABTS•+ radical cation, have been reviewed. This research contributes to understanding the specific reactions and potential biases in comparing antioxidants, which is crucial for evaluating the antioxidant capacity of chemical compounds, including triazole derivatives (Ilyasov et al., 2020).

Synthesis and Applications of Triazole Compounds

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been reviewed, detailing various synthetic routes that utilize both copper and non-copper catalysts. This synthesis is relevant to the broader field of organic chemistry and pharmaceutical sciences, showcasing the structural and functional diversity of triazole compounds and their significance in drug discovery and material science (Kaushik et al., 2019).

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O3/c1-20-6-10-11(12(18)19)15-16-17(10)5-7-8(13)3-2-4-9(7)14/h2-4H,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQRGJPYKYISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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